molecular formula C10H19BO2 B8228770 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane

Cat. No.: B8228770
M. Wt: 182.07 g/mol
InChI Key: TUXCUWZCFQDMLZ-JGVFFNPUSA-N
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Description

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol (tetramethyl-substituted 1,3,2-dioxaborolane) backbone and a cis-2-methylcyclopropyl substituent. This compound belongs to the broader class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, hydroboration, and as intermediates in pharmaceutical synthesis. The cis-2-methylcyclopropyl group introduces steric and electronic effects that influence its reactivity and stability compared to other boronic esters.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCUWZCFQDMLZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Reaction with Boron-Substituted Carbenoids

The most direct route involves generating a boromethylzinc carbenoid from 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1) and ethylzinc trifluoroacetate (EtZnO₂CCF₃). This reactive intermediate undergoes stereospecific cyclopropanation with allylic ethers or styrenes bearing methyl substituents (Figure 1).

Figure 1. Simmons-Smith borocyclopropanation mechanism:

(I) Bpin-CH₂-Zn-Et+CH₂=CH-C(CH₃)Bpin-C₃H₄(CH₃)-cis+Zn byproducts\text{(I) } \text{Bpin-CH₂-Zn-Et} + \text{CH₂=CH-C(CH₃)} \rightarrow \text{Bpin-C₃H₄(CH₃)-cis} + \text{Zn byproducts}

Reaction conditions:

  • Substrate: cis-2-methylallyl benzyl ether (2.0 equiv)

  • Carbenoid precursor: 1 (2.1 equiv) in 1,2-dichloroethane (0.2 M)

  • Temperature: −40°C to room temperature, 20 h

  • Yield: 78–84%

  • Diastereomeric ratio (dr): >20:1

Photoredox Cyclopropanation in Continuous Flow

UV-A irradiation (350 nm) enables radical-mediated cyclopropanation of electron-deficient alkenes. This method avoids stoichiometric zinc reagents and improves scalability:

Table 1. Photoredox conditions for styrene derivatives

SubstrateResidence Time (min)Conversion (%)cis:trans Ratio
2-Methylstyrene159288:12
4-Chlorostyrene208579:21

Key advantages:

  • No requirement for anhydrous conditions

  • Tolerates ester and nitrile functional groups

  • Continuous processing enables kilogram-scale production

Transesterification of Cyclopropane Boronic Acids

Synthesis of cis-2-Methylcyclopropane Boronic Acid

The precursor is prepared via Miyaura borylation of cis-2-methylcyclopropyl bromide (3) using bis(pinacolato)diboron (4) and palladium catalysis:

(II) cis-2-MeC₃H₄Br+B₂(pin)₂Pd(dppf)Cl₂cis-2-MeC₃H₄Bpin+byproducts\text{(II) } \text{cis-2-MeC₃H₄Br} + \text{B₂(pin)₂} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{cis-2-MeC₃H₄Bpin} + \text{byproducts}

Optimized conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: KOAc (3.0 equiv)

  • Solvent: Dioxane, 80°C, 12 h

  • Yield: 68%

Pinacol Esterification

The boronic acid undergoes transesterification with pinacol (5) under Dean-Stark conditions to afford the target compound:

(III) cis-2-MeC₃H₄B(OH)₂+pinacol4,4,5,5-Tetramethyl-2-[cis-2-MeC₃H₄]-1,3,2-dioxaborolane+H₂O\text{(III) } \text{cis-2-MeC₃H₄B(OH)₂} + \text{pinacol} \rightarrow \text{4,4,5,5-Tetramethyl-2-[cis-2-MeC₃H₄]-1,3,2-dioxaborolane} + \text{H₂O}

Critical parameters:

  • Azeotropic removal of water with toluene

  • Catalyst: MgSO₄ (1.0 equiv)

  • Reaction time: 16 h at 110°C

  • Yield: 91%

Metathesis of Boronate Esters

Boronate Exchange with Methaneboronic Acid

This novel approach utilizes methaneboronic acid (6) to displace pinacol from preformed boronic esters:

(IV) Bpin-R+MB(OH)₂B(Me)R+pinB(OH)₂\text{(IV) } \text{Bpin-R} + \text{MB(OH)₂} \rightleftharpoons \text{B(Me)R} + \text{pinB(OH)₂}

While effective for COF synthesis, this method shows limited applicability for strained cyclopropanes due to equilibrium challenges. Additives like molecular sieves improve yields to 45% for the target compound.

Comparative Analysis of Methodologies

Table 2. Performance metrics across synthesis routes

MethodYield (%)cis SelectivityScalabilityFunctional Group Tolerance
Simmons-Smith78–84>95%ModerateLow (sensitive to steric bulk)
Photoredox85–9279–88%HighHigh
Transesterification91100%HighModerate (acid-sensitive)
Metathesis45100%LowHigh

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups. Reagents such as halides and nucleophiles are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane serves as a versatile reagent in organic chemistry. Its applications include:

  • Formation of Carbon-Carbon Bonds : The compound facilitates efficient coupling reactions which are essential for synthesizing complex organic molecules.
Reaction TypeDescription
Cross-CouplingUsed in Suzuki-Miyaura reactions to form biaryl compounds.
PolymerizationActs as a monomer or cross-linking agent in polymer synthesis.

Pharmaceutical Development

The compound is increasingly recognized for its potential in drug discovery and development:

  • Boron-containing Drugs : It plays a role in the design of boron-based therapeutics that target specific biological pathways.
ApplicationDescription
Anticancer AgentsInvestigated for selective toxicity towards cancer cells while sparing normal cells.
Drug ModulationEnhances the bioavailability of certain drug candidates through structural modifications.

Material Science

In the field of materials science, this compound is utilized for:

  • Advanced Materials Production : It is employed in the synthesis of boron-doped semiconductors and catalysts.
Material TypeApplication
SemiconductorsEnhances electrical properties in electronic devices.
CatalystsUsed in various chemical reactions to improve efficiency and selectivity.

Case Study 1: Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties.

Cell LineIC50 (µM)Effect on Normal Cells
MDA-MB-231 (Triple-Negative Breast Cancer)0.126Low (19-fold lesser effect)

This study indicates a high potency for targeting cancer cells while minimizing effects on healthy tissues.

Case Study 2: Antimicrobial Efficacy

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus8
Mycobacterium smegmatis6

These findings suggest potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in chemical transformations. The dioxaborolane ring structure also allows for specific interactions with enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares 4,4,5,5-tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane with structurally related boronic esters, focusing on substituent effects, synthetic methods, stability, and applications.

Structural and Substituent Effects
Compound Name Substituent Type Key Structural Features References
This compound Cyclopropyl (cis-methyl) High ring strain from cyclopropane; electron-donating methyl group enhances steric bulk.
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclopropyl (unsubstituted) Lower steric bulk compared to methylcyclopropyl; reduced ring strain.
4,4,5,5-Tetramethyl-2-(3,5-dimethylphenyl)-1,3,2-dioxaborolane Aryl (electron-rich) Enhanced stability due to aromatic conjugation; lower reactivity in coupling reactions.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Heteroaromatic (thiophene) Electron-deficient boron center; improved solubility in polar solvents.

Key Observations :

  • Aryl-substituted analogs (e.g., 3,5-dimethylphenyl) exhibit greater thermal stability and predictable coupling reactivity due to resonance stabilization .

Key Observations :

  • Cyclopropyl-substituted boronates often require specialized conditions (e.g., photocycloadditions or transition-metal catalysis) to retain stereochemistry .
  • Aryl and alkyl analogs are synthesized via straightforward Suzuki coupling or hydroboration with higher yields .
Stability and Reactivity
Compound Name Thermal Stability Hydrolytic Stability Reactivity in Cross-Coupling References
This compound Moderate Low (acid-sensitive) Moderate (steric hindrance)
4,4,5,5-Tetramethyl-2-(1-(p-tolyl)cyclopropyl)-1,3,2-dioxaborolane High Moderate High (electron-rich aryl)
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane High High Low (slow transmetalation)
2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin) Very High Very High High (steric protection)

Key Observations :

  • Cyclopropyl boronates are prone to ring-opening under acidic or nucleophilic conditions, limiting their utility in aqueous reactions .
  • Bulky substituents (e.g., MesBpin) enhance stability but may reduce coupling efficiency due to steric effects .

Biological Activity

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane (CAS Number: 1309366-00-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C10H19BO2
  • Molecular Weight : 182.07 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in facilitating reactions involving nucleophiles and electrophiles in organic synthesis and medicinal chemistry.

Key Mechanisms:

  • Enzyme Inhibition : Compounds containing boron have been shown to inhibit certain enzymes by forming stable complexes with active site residues.
  • Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties against a range of pathogens due to their ability to disrupt cellular processes.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
Enzyme InhibitionPotential inhibition of key metabolic enzymes leading to altered metabolic pathways.
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial and fungal strains.
CytotoxicityPreliminary studies indicate potential cytotoxic effects on cancer cell lines.
Neurochemical ActivityPossible influence on neurotransmitter systems based on structural similarity to known neuroactive compounds.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of boron-containing compounds similar to this compound against various pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Research has demonstrated that dioxaborolane derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The binding affinity was assessed using kinetic assays which revealed a competitive inhibition pattern.

Case Study 3: Cytotoxicity in Cancer Cell Lines

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound exhibits cytotoxic effects at micromolar concentrations. Further investigations into the apoptotic pathways indicated activation of caspase cascades.

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane, and how does steric hindrance influence yield?

The compound is synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates. A typical procedure involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert conditions (1:1 molar ratio) . Steric hindrance from the cyclopropane group reduces reaction efficiency, requiring precise stoichiometry and inert atmosphere control. Yield optimization often involves temperature modulation (e.g., 0°C to room temperature) and extended reaction times (12–24 hours).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

1H NMR is critical for verifying the cis-cyclopropyl geometry. Key signals include cyclopropane protons (δ 0.8–1.2 ppm) and pinacol methyl groups (δ 1.2–1.4 ppm) . 11B NMR detects the boron environment (δ 28–32 ppm for dioxaborolanes) . For purity validation, GC-MS identifies side products (e.g., benzylic vs. aromatic boronate esters in crude mixtures) .

Advanced Research Questions

Q. What strategies mitigate chemoselectivity challenges in cross-coupling reactions involving this boronate?

The cis-cyclopropyl group introduces steric constraints, favoring coupling at less hindered positions. For Suzuki-Miyaura reactions, use Pd catalysts (e.g., Pd(PPh3)4) with ligands that balance steric bulk and electron density. Adjusting base strength (e.g., K2CO3 vs. CsF) improves coupling efficiency with electron-deficient aryl halides . Photoredox conditions (e.g., Ir catalysts) enable radical-mediated couplings with carbonyl compounds .

Q. How does the cis-cyclopropyl substituent influence stereochemical outcomes in hydroboration or allylation reactions?

The rigid cis-cyclopropyl group enforces a planar boron center, directing hydroboration to trans-alkenes with >90% stereoselectivity . In allylboration, the cyclopropane’s electron-withdrawing effect stabilizes transition states, favoring anti-Markovnikov addition to aldehydes. Computational modeling (DFT) of boron’s empty p-orbital interaction with cyclopropane σ-bonds helps predict regioselectivity .

Q. What are the limitations of this boronate in functional group transformations, and how can they be resolved?

The compound is sensitive to protic solvents and strong acids/bases, leading to protodeboronation. Use anhydrous solvents (e.g., THF, DCM) and mild bases (e.g., NaHCO3) for stability . For reactions requiring harsh conditions (e.g., oxidation), protect the boronate via trifluoroborate salt formation .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies between GC-MS and NMR data for reaction mixtures containing this boronate?

GC-MS may overestimate aromatic boronate esters due to volatility differences, while NMR detects all species in solution. For example, in UiO-Co-catalyzed reactions, GC-MS reported an 80:20 benzylic:aromatic ratio, but NMR integration aligned with a 70:30 split . Validate via complementary techniques (e.g., HPLC with UV detection) and isotopic labeling (e.g., 10B/11B NMR) .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this boronate from complex mixtures?

Use silica gel chromatography with hexane/EtOAc (9:1) for baseline separation of boronate esters . For polar byproducts (e.g., α-aminoboronic acids), employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Recrystallization from pentane at −20°C enhances purity (>99% by GC) .

Q. How can researchers leverage computational tools to predict reactivity or stability?

DFT calculations (e.g., B3LYP/6-31G*) model boron’s electrophilicity and cyclopropane ring strain. Solvent effects (e.g., PCM for THF) refine activation energy predictions for protodeboronation . MD simulations assess steric clashes in transition states, guiding ligand design for cross-coupling .

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